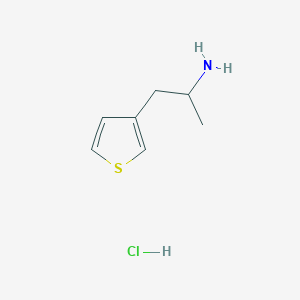

1-(Thiophen-3-yl)propan-2-amine hydrochloride

Description

Structural Characterization and Nomenclature of 1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 1-(thiophen-3-yl)propan-2-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both thiophene and amine functionalities. The primary International Union of Pure and Applied Chemistry designation is (2R)-1-thiophen-3-ylpropan-2-amine;hydrochloride, which explicitly indicates the stereochemical configuration at the chiral center. This nomenclature system provides unambiguous identification by specifying the thiophene ring substitution pattern at the 3-position and the propan-2-amine backbone structure.

Alternative systematic names documented in chemical databases include 3-thiopheneethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)-, which reflects the historical nomenclature conventions that emphasize the ethanamine core structure with alpha-methyl substitution. The Chemical Abstracts Service registry number 2007917-27-1 provides a unique identifier that eliminates ambiguity in chemical literature searches and database queries. Additional synonyms such as (2R)-1-thiophen-3-ylpropan-2-amine;hydrochloride demonstrate the systematic approach to describing the molecular connectivity and stereochemistry.

The isomeric considerations for this compound are particularly significant given the presence of a chiral center at the 2-position of the propane chain. The R-configuration designation indicates the specific spatial arrangement of substituents around this stereocenter, which has profound implications for the compound's three-dimensional structure and potential biological activity. The existence of both R and S enantiomers necessitates careful attention to stereochemical notation in scientific literature and chemical synthesis protocols.

Molecular Architecture: Thiophene Ring System and Amine Functional Group Analysis

The molecular architecture of 1-(thiophen-3-yl)propan-2-amine hydrochloride is characterized by the integration of two distinct structural motifs: the aromatic thiophene ring system and the aliphatic amine functional group. The thiophene moiety consists of a five-membered aromatic ring containing one sulfur atom, which contributes to the compound's unique electronic properties and chemical reactivity patterns. The thiophene ring exhibits aromatic character with delocalized pi-electron density, although theoretical calculations suggest that the degree of aromaticity is less than that of benzene.

The structural parameters of the thiophene ring include a sulfur bond angle of approximately 93 degrees, carbon-carbon-sulfur angles of around 109 degrees, and the remaining carbon centers exhibiting bond angles near 114 degrees. The carbon-carbon bonds adjacent to the sulfur atom measure approximately 1.34 Angstroms, while the carbon-sulfur bond length extends to around 1.70 Angstroms. The remaining carbon-carbon bond spans approximately 1.41 Angstroms, creating a slightly asymmetric ring structure that influences the overall molecular geometry.

The amine functional group attachment occurs at the 2-position of the propane chain, creating a secondary amine nitrogen atom that serves as the primary basic site within the molecule. The propan-2-amine backbone provides flexibility to the overall structure while maintaining the essential pharmacophoric elements. The hydrochloride salt formation occurs through protonation of the amine nitrogen, resulting in enhanced water solubility and improved handling characteristics for research applications.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClNS | |

| Molecular Weight | 177.70 g/mol | |

| Thiophene C-S Bond Length | ~1.70 Å | |

| Thiophene C-C Bond Length | ~1.34-1.41 Å | |

| Sulfur Bond Angle | ~93° |

Stereochemical Configuration and Chiral Center Characterization

The stereochemical configuration of 1-(thiophen-3-yl)propan-2-amine hydrochloride is defined by the presence of a single chiral center located at the 2-position of the propane chain. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and a 1-(thiophen-3-yl)methyl group, creating the conditions necessary for optical isomerism. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the thiophene-containing substituent receives highest priority due to the sulfur atom's atomic number.

The three-dimensional molecular structure exhibits specific spatial arrangements that influence both chemical reactivity and potential biological interactions. Computational studies using gauge-including atomic orbitals methodology have provided insights into the electronic distribution and magnetic shielding properties of thiophene-containing compounds, demonstrating that thiophene rings exhibit distinct aromatic characteristics compared to other five-membered heterocycles. The aromaticity order of thiophene greater than pyrrole greater than furan has been established through nucleus-independent chemical shift calculations.

The chiral center's configuration significantly impacts the compound's conformational preferences and intermolecular interactions. The R-enantiomer adopts specific three-dimensional arrangements that differ from its S-counterpart, potentially leading to different binding affinities and selectivities in biological systems. Crystallographic studies of similar thiophene-containing amines have revealed that the amine hydrogen bonding patterns and thiophene ring orientations are influenced by the stereochemical configuration at the alpha-carbon position.

The optical rotation properties and circular dichroism spectra of enantiomerically pure samples provide experimental confirmation of the absolute configuration. Nuclear magnetic resonance spectroscopy techniques, particularly two-dimensional correlation experiments, enable detailed structural elucidation and confirmation of the stereochemical assignments. The integration of computational chemistry methods with experimental data provides comprehensive characterization of the stereochemical properties.

Comparative Structural Analysis with Related Thiophene Derivatives

The structural comparison of 1-(thiophen-3-yl)propan-2-amine hydrochloride with related thiophene derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound shares fundamental structural features with the broader family of thiophene-containing amines, including positional isomers and ring-substituted analogs. The 3-position attachment of the propan-2-amine chain distinguishes this compound from the more extensively studied 2-thiophene derivatives, such as methiopropamine, which contains the amine chain attached at the 2-position of the thiophene ring.

Methiopropamine, systematically named N-methyl-1-thiophen-2-ylpropan-2-amine, represents a closely related structural analog that differs primarily in the thiophene substitution pattern and the presence of N-methylation. The molecular weight of methiopropamine (155.26 g/mol) is lower than the hydrochloride salt under examination, reflecting the absence of the hydrochloride counterion and the different substitution pattern. The positional isomerism between 2-thiophene and 3-thiophene substitution patterns creates distinct electronic environments and potentially different chemical reactivities.

The phenethylamine structural framework, which forms the core of many biologically active compounds, exhibits similarities to the thiophene-containing amines under discussion. Phenethylamine itself demonstrates monoamine releasing activity with specific potencies for norepinephrine (10.9 nanomolar), dopamine (39.5 nanomolar), and serotonin (greater than 10,000 nanomolar). These activity profiles provide context for understanding how thiophene substitution might modify the pharmacological properties of structurally related compounds.

Benzothiophene Analog Structural Comparisons

The benzothiophene analogs represent an expanded structural class that incorporates an additional benzene ring fused to the thiophene core, creating a more complex aromatic system with distinct electronic properties. 1-(1-Benzothiophen-3-yl)propan-2-amine exemplifies this structural class, with a molecular formula of C₁₁H₁₃NS and an average molecular weight of 191.292 atomic mass units. The benzothiophene system exhibits enhanced aromatic stabilization compared to simple thiophene rings, potentially altering the electronic distribution and chemical reactivity patterns.

The structural expansion from thiophene to benzothiophene introduces additional aromatic character and increases the molecular size, which may influence both synthetic accessibility and biological activity profiles. The benzothiophene ring system maintains the sulfur heteroatom while providing additional sites for potential chemical modification and functionalization. The 3-position attachment point in benzothiophene analogs corresponds to the same relative position as in the simple thiophene derivatives, suggesting similar geometric relationships between the aromatic ring and the amine chain.

Computational studies of benzothiophene systems have demonstrated that the extended aromatic framework exhibits different electronic properties compared to simple thiophene rings. The presence of the additional benzene ring creates multiple resonance structures and alters the electron density distribution throughout the molecule. These electronic modifications can significantly impact both chemical reactivity and potential biological interactions.

The synthesis of benzothiophene analogs typically requires more complex synthetic strategies compared to simple thiophene derivatives, often involving cyclization reactions or ring-forming processes. The increased molecular complexity provides opportunities for additional structural modifications but may also present challenges in terms of synthetic efficiency and product purification.

Methiopropamine Derivatives and Isosteric Replacements

Methiopropamine derivatives represent a significant class of thiophene-containing compounds that share structural similarities with 1-(thiophen-3-yl)propan-2-amine hydrochloride while exhibiting distinct substitution patterns and functional group modifications. The methyl substitution on the amine nitrogen in methiopropamine creates a tertiary amine center, fundamentally altering the basicity and hydrogen bonding capabilities compared to the secondary amine in the compound under examination. This N-methylation significantly impacts the molecular properties and potential biological activities.

The isosteric replacement concept involves substituting one functional group or structural element with another that maintains similar spatial and electronic characteristics while potentially modifying specific properties. In the context of thiophene-containing amines, several isosteric replacements have been explored, including the substitution of thiophene with furan, pyrrole, or benzene rings. Each replacement maintains the general molecular architecture while introducing distinct electronic properties and chemical reactivities.

Furan analogs of thiophene-containing amines represent one category of isosteric replacement, where the sulfur atom is replaced with oxygen. This substitution maintains the five-membered aromatic ring structure while altering the electronic properties and hydrogen bonding capabilities. Pyrrole analogs involve nitrogen replacement of the sulfur atom, creating compounds with different basicity and aromatic character. The aromaticity order of thiophene greater than pyrrole greater than furan provides insight into how these replacements might influence molecular stability and reactivity.

The development of systematic structure-activity relationships for methiopropamine derivatives and related compounds requires careful consideration of the electronic effects introduced by different heteroatoms and substitution patterns. The thiophene-2-yl substitution pattern in methiopropamine creates different electronic environments compared to the thiophene-3-yl pattern in the compound under examination, potentially leading to distinct biological activities and synthetic requirements.

| Derivative Type | Heteroatom | Aromaticity Order | Electronic Properties |

|---|---|---|---|

| Thiophene | Sulfur | Highest | Electron-rich, polarizable |

| Pyrrole | Nitrogen | Intermediate | Basic nitrogen, NH donor |

| Furan | Oxygen | Lowest | Oxygen lone pairs, poor donor |

Properties

IUPAC Name |

1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLFJHNGXXQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86188-25-2 | |

| Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86188-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes to 1-(Thiophen-3-yl)propan-2-amine Hydrochloride

General Considerations

The synthesis typically involves:

- Introduction of the propan-2-amine moiety onto the thiophene ring at the 3-position.

- Control of stereochemistry if chiral centers are relevant.

- Conversion of the free amine to the hydrochloride salt to improve crystallinity and purity.

Key Preparation Methods

Reductive Amination of Thiophene-3-carboxaldehyde Derivatives

A common approach is the reductive amination of 3-thiophenecarboxaldehyde with appropriate amine sources (e.g., ammonia or primary amines) in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts. This method allows direct formation of the propan-2-amine side chain.

- Reaction conditions typically involve mild acidic or neutral media.

- The reaction proceeds via imine formation followed by reduction.

- The crude amine is then converted to the hydrochloride salt by treatment with HCl in isopropanol or ethanol.

Synthesis via Haloalkylation and Subsequent Amination

Another method involves:

- Halogenation of the thiophene ring or side chain to introduce a leaving group.

- Nucleophilic substitution with ammonia or amines to form the amine.

- Purification and salt formation follow.

This method requires careful control of regioselectivity to ensure substitution at the 3-position.

Use of Chiral Precursors and Resolution

For enantiopure forms, chiral starting materials or chiral resolution techniques are employed. For example, the preparation of related thiophene-containing amines via chiral intermediates has been reported in patent literature, involving:

- Formation of zinc chloride salts of intermediate amines.

- Controlled crystallization from isopropanol-HCl mixtures to isolate the hydrochloride salt with high enantiomeric purity.

Representative Example from Patent Literature

A detailed process for a structurally related thiophene amine hydrochloride involves:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of toluene solution with amine precursor and base (diisopropyl ethyl amine) | 50-55°C, nitrogen atmosphere | Imine or carbamate intermediate formation |

| 2 | Addition of phenyl chloroformate over 120 min | 50-55°C | Intermediate conversion monitored by TLC |

| 3 | Basification with potassium hydroxide, reflux for 3 hours | pH 12, reflux | Completion of reaction |

| 4 | Extraction and solvent removal | Vacuum distillation at 45-50°C | Dark brown oil |

| 5 | Dissolution in methanol and addition of zinc chloride | 0-5°C, 1 hour | Precipitation of zinc chloride salt |

| 6 | Conversion to hydrochloride salt by addition of HCl in isopropanol | 0-5°C, 8 hours stirring | Crystallization of hydrochloride salt |

This method yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| IR Absorption (cm⁻¹) | 3499, 3477 (N-H stretch), 3053 (aromatic C-H), 2812 (aliphatic C-H), 1680 (C=O or related), 1506, 1461 (aromatic ring), 1396, 1263, 1236, 1094, 1058, 904, 855, 836 |

| Melting Point (DSC) | 163-165°C |

| Molecular Formula | C7H12ClNS |

| Molecular Weight | 177.70 g/mol |

These data confirm the identity and purity of the hydrochloride salt form.

Comparative Yields and Solvent Effects in Carbamate Formation (Related Amine Synthesis)

In related amine syntheses involving carbamate intermediates, solvent choice significantly affects yield:

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Dichloromethane + saturated NaHCO3 | 28 | Low yield |

| 2 | Dichloromethane or Chloroform with 1,1’-carbonyl diimidazole (CDI) | 47-49 | Moderate yield |

| 3 | THF or 1,4-dioxane | 26-28 | Low yield |

| 4 | Acetonitrile | 60 | Highest yield |

The use of acetonitrile as solvent for carbamate formation steps in amine synthesis offers improved yield, which may be translatable to thiophene amine derivatives.

Notes on Purification and Salt Formation

- The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in alcoholic solvents such as isopropanol or methanol.

- Cooling the reaction mixture to 0-5°C enhances crystallization.

- Washing with cold solvent removes impurities.

- Drying at 45-50°C for several hours yields a stable, crystalline product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Thiophenecarboxaldehyde, NH3 or amine, NaBH3CN | Mild acidic, room temp | Direct, straightforward | Requires careful control of reduction |

| Haloalkylation + Amination | Halogenated thiophene derivative, NH3 | Controlled temperature, regioselective | Good regioselectivity | Multi-step, potential side reactions |

| Carbamate Intermediate Route | Amine, phenyl chloroformate, base, ZnCl2 | 50-55°C, inert atmosphere | High purity, scalable | Requires multiple steps and careful pH control |

| Chiral Resolution | Zinc chloride salt formation, IPA-HCl crystallization | 0-5°C, prolonged stirring | Enantiopure product | Time-consuming, solvent use |

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

Reduction: The nitro group in precursor compounds can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminium hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Thiophene S-oxides.

Reduction: 1-(Thiophen-3-yl)propan-2-amine.

Substitution: N-alkyl or N-acyl derivatives of 1-(Thiophen-3-yl)propan-2-amine.

Scientific Research Applications

Chemistry

1-(Thiophen-3-yl)propan-2-amine hydrochloride serves as a crucial building block in synthesizing more complex thiophene derivatives. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution makes it valuable for creating diverse compounds in organic synthesis.

Biology

The compound is studied for its interaction with neurotransmitter systems, particularly as a norepinephrine-dopamine reuptake inhibitor. This mechanism suggests potential applications in treating neurological disorders by enhancing neurotransmitter availability in the synaptic cleft, similar to amphetamines but with different potency and selectivity.

Case Study: Neurotransmitter Interaction

Research indicates that compounds like 1-(Thiophen-3-yl)propan-2-amine hydrochloride can modulate neurotransmitter levels, which is critical for developing treatments for conditions such as ADHD and depression. Its structural similarity to known stimulants raises both therapeutic interest and safety concerns due to potential side effects associated with stimulant use .

Medicine

Ongoing research explores the therapeutic potential of 1-(Thiophen-3-yl)propan-2-amine hydrochloride, particularly in neurology. While its structural resemblance to methamphetamine necessitates caution, preliminary studies suggest it may offer benefits in specific contexts, such as mood enhancement or cognitive improvement .

Case Study: Clinical Observations

In clinical settings, compounds similar to 1-(Thiophen-3-yl)propan-2-amine hydrochloride have been linked to stimulant effects, including increased alertness and energy levels. However, there are documented cases of adverse effects like anxiety and paranoia associated with misuse, underscoring the need for careful evaluation in therapeutic contexts .

Industrial Applications

In addition to its research applications, 1-(Thiophen-3-yl)propan-2-amine hydrochloride is being explored for its potential in developing materials with specific electronic properties, particularly in organic semiconductors. Its unique chemical structure allows for innovative approaches in material science, paving the way for advancements in electronic devices.

Summary of Findings

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesizing thiophene derivatives; versatile chemical reactions |

| Biology | Modulates neurotransmitter systems; potential treatment for neurological disorders |

| Medicine | Investigated for therapeutic uses; stimulant-like effects warrant caution |

| Industry | Potential use in organic semiconductor development |

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, similar to other amphetamine analogues . This interaction increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Thiophene vs. Phenyl Derivatives

- 1-(3-Trifluoromethylphenyl)propan-2-amine Hydrochloride Substituent: CF₃-phenyl at the 3-position. Role: Major metabolite of norfenfluramine (nFFA), implicated in serotonergic activity and CYP450-mediated drug interactions . Key Difference: The electron-withdrawing CF₃ group enhances metabolic stability compared to thiophene derivatives but may reduce blood-brain barrier permeability.

1-(4-Fluorophenyl)propan-2-amine Hydrochloride

- Substituent: F-phenyl at the 4-position.

- Application: Pharmaceutical intermediate with a growing market demand (2020–2025 CAGR: 6.8%) due to its use in antidepressants and antipsychotics .

- Key Difference: Fluorine substitution improves bioavailability and receptor selectivity relative to thiophene analogs.

Thiophen-3-yl vs. Thiophen-2-yl Isomers

- 3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride Substituent: Thiophene at the 2-position with a propargyl amine chain.

Positional Isomerism and Chain Branching

- Duloxetine Hydrochloride Impurities Example: 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Structural Difference: Incorporates a naphthyloxy group and methylamino branch, leading to serotonin-norepinephrine reuptake inhibition (SNRI) activity absent in the parent compound .

1-(5-Methoxy-1H-indol-3-yl)propan-2-amine Hydrochloride

Pharmacological Profiles

Physicochemical and Metabolic Considerations

- LogP and Solubility : Thiophene derivatives generally exhibit lower LogP values than phenyl analogs (e.g., 1-(Thiophen-3-yl)propan-2-amine HCl: LogP ≈ 1.2 vs. 1-(4-Fluorophenyl)propan-2-amine HCl: LogP ≈ 2.1), impacting membrane permeability .

- Metabolic Stability : Thiophene-containing compounds are prone to oxidative metabolism at the sulfur atom, whereas fluorophenyl analogs demonstrate enhanced stability against CYP450 enzymes .

Biological Activity

1-(Thiophen-3-yl)propan-2-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's interactions with biological systems, its pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(Thiophen-3-yl)propan-2-amine hydrochloride features a thiophene ring, which is known for its unique electronic properties that can influence biological interactions. The compound's structure can be represented as follows:

This compound is a chiral amine, existing in enantiomeric forms, which may exhibit different biological activities due to stereochemical variations.

The biological activity of 1-(Thiophen-3-yl)propan-2-amine hydrochloride is primarily linked to its interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, suggesting potential stimulant properties. The exact mechanism involves binding to specific receptors or enzymes, thereby influencing various signaling pathways within the body.

Stimulant Properties

Research indicates that compounds structurally related to 1-(Thiophen-3-yl)propan-2-amine hydrochloride may exhibit stimulant effects. These effects are hypothesized to arise from enhanced dopaminergic activity, similar to other amphetamines .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of related compounds. For instance, derivatives of thiophene have shown promising in vitro activity against various pathogens. Although specific data on 1-(Thiophen-3-yl)propan-2-amine hydrochloride's antimicrobial efficacy is limited, its structural analogs demonstrate significant antimicrobial properties .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 4a | 3.12 - 12.5 | Escherichia coli |

Toxicological Reports

A notable case involved a patient presenting with symptoms consistent with stimulant use after ingestion of a substance containing methiopropamine (MPA), a close analog of 1-(Thiophen-3-yl)propan-2-amine hydrochloride. The patient exhibited agitation and cardiovascular symptoms but was stabilized without lasting effects. This case highlights the potential risks associated with compounds in this chemical class .

Clinical Observations

In clinical settings, substances related to thiophene derivatives have been associated with acute toxicity and psychiatric symptoms such as paranoia and hallucinations. These observations underscore the importance of understanding the pharmacodynamics and safety profiles of such compounds before therapeutic applications can be considered .

Research Findings

Recent investigations into the binding affinities of thiophene derivatives have revealed interactions with various receptors, including serotonin receptors. These interactions suggest that further research could elucidate therapeutic potentials for mood disorders or other neurological conditions.

Q & A

Q. What are the optimal synthetic routes for 1-(thiophen-3-yl)propan-2-amine hydrochloride, and how can side reactions be minimized?

The compound is synthesized via reduction of a precursor (e.g., using lithium aluminium hydride (LAH) in dry THF under reflux) . Key considerations include:

- Side reactions : LAH may over-reduce the amine or react with acidic protons in the thiophene ring.

- Mitigation : Use controlled stoichiometry (e.g., 4 eq. LAH) and inert atmospheres. Monitor reaction progress via TLC or in situ NMR. Post-reaction quenching at 0°C with sequential addition of water, NaOH, and MgSO₄ minimizes byproducts .

- Purification : Recrystallization from ethyl acetate or column chromatography improves yield and purity.

Q. How can the structural identity and purity of 1-(thiophen-3-yl)propan-2-amine hydrochloride be confirmed?

- Nuclear Magnetic Resonance (NMR) : Analyze / NMR spectra for characteristic signals (e.g., thiophene protons at δ 7.0–7.5 ppm, amine protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 191.7 for [M+H]) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration verification, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating 1-(thiophen-3-yl)propan-2-amine hydrochloride’s activity as a μ-opioid receptor agonist?

The compound is a precursor to biased μ-opioid agonists (e.g., PZM21) . Key assays include:

- cAMP Inhibition : Measure G protein coupling via cAMP accumulation in HEK293 cells expressing μ-opioid receptors.

- β-Arrestin Recruitment : Use BRET or Tango assays to assess receptor internalization and signaling bias.

- In Vivo Antinociception : Evaluate tolerance and respiratory depression in rodent models to compare efficacy/safety profiles .

Q. How does enantiomeric purity impact the compound’s pharmacological profile, and what analytical methods ensure stereochemical fidelity?

- Chiral Resolution : Use chiral HPLC or supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H to separate (R)- and (S)-enantiomers.

- Pharmacological Relevance : Enantiopure (S)-isomers show higher receptor binding affinity in opioid agonist studies .

- Quality Control : Polarimetry or circular dichroism (CD) verifies enantiomeric excess (>98% for preclinical studies).

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?

- Solubility and Bioavailability : The hydrochloride salt enhances aqueous solubility, but in vivo absorption may vary due to pH-dependent ionization. Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

- Metabolite Interference : Identify metabolites via LC-MS/MS and test their activity in secondary assays.

- Dose-Response Alignment : Adjust dosing regimens to account for differences in receptor occupancy and metabolic clearance.

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

- HPLC with Charged Aerosol Detection (CAD) : Detect non-UV-active impurities (e.g., inorganic salts, residual solvents) .

- Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP standards for amine hydrochlorides) .

- Stability Studies : Monitor degradation products (e.g., oxidation of thiophene ring) under accelerated conditions (40°C/75% RH).

Methodological Considerations

Q. Why is the hydrochloride salt form critical for preclinical studies?

- Enhanced Solubility : The hydrochloride salt improves water solubility, facilitating formulation for intravenous or oral administration .

- Stability : Protonation of the amine reduces oxidative degradation during storage.

- Biological Relevance : Salt forms mimic physiological conditions, ensuring accurate receptor-binding assays .

Q. How can researchers address batch-to-batch variability in synthetic yield?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to control reaction parameters.

- Design of Experiments (DoE) : Optimize variables (temperature, solvent ratio) using response surface methodology.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.